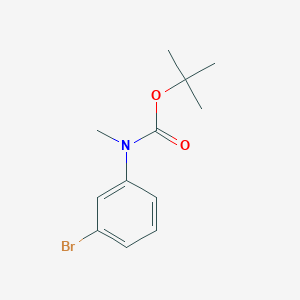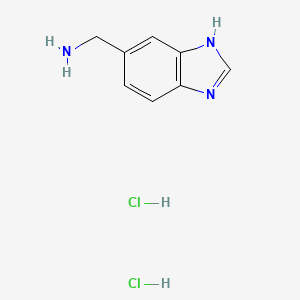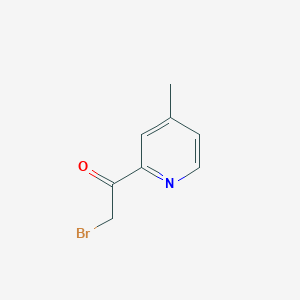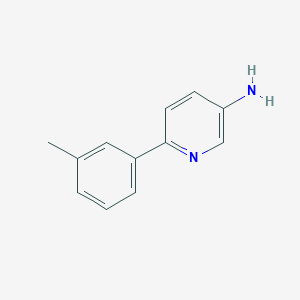
5-(Bromomethyl)quinoline
Übersicht
Beschreibung
“5-(Bromomethyl)quinoline” is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . The molecular formula for “this compound” is C10H8BrN .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular weight is 222.08 or 302.993 Da for the hydrobromide form .
Physical and Chemical Properties Analysis
Quinoline is a colorless liquid chemical . The physical and chemical properties of “this compound” specifically are not detailed in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
5-(Bromomethyl)quinoline serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds. For instance, it has been used in the synthesis of ethyl 2-bromomethyl-5-oxo-1,2,6,7,8,9-hexahydro-5H-oxazolo-[3,2-a]quinoline-4-carboxylate, highlighting its role in expanding the structural diversity of quinoline derivatives through bromination reactions (Ukrainets et al., 2007). Similarly, the application of 2,4-bis(halomethyl)quinoline in synthesizing structurally novel quinoline derivatives showcases the versatility of halomethylquinoline building blocks in constructing complex molecules with potential biological activities (Yang Li et al., 2019).
Potential Anticancer Activities
Derivatives of this compound have been explored for their anticancer properties. The synthesis and evaluation of 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, derived from bromomethylquinoline compounds, have shown significant antiproliferative effects against various cancer cell lines, indicating the therapeutic potential of these derivatives in cancer treatment (Li Wang et al., 2012).
Antibacterial and Antimicrobial Applications
The antimicrobial potential of this compound derivatives has also been a subject of interest. For example, the synthesis and evaluation of 2,3-bis(bromomethyl)quinoxaline derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, highlighting their potential as new antimicrobial agents (Hisato Ishikawa et al., 2012).
Chemical Synthesis and Methodological Advances
Methodological advances in the chemical synthesis involving this compound are evident in the development of novel synthetic routes and applications. The compound has been used in the synthesis of complex molecules through reactions such as the Reformatsky reaction, showcasing its utility in constructing compounds with potential biological and therapeutic activities (J. Michael et al., 2001).
Wirkmechanismus
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may interact with a variety of biological targets.
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . It’s possible that this compound may interact with its targets in a similar manner.
Pharmacokinetics
A tool like an ADME calculator can be used to predict these properties for this compound .
Result of Action
Quinoline derivatives are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects at the molecular and cellular level.
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives have a wide range of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . They are used extensively in the treatment of various infections and diseases . The future directions for “5-(Bromomethyl)quinoline” specifically are not detailed in the search results.
Biochemische Analyse
Biochemical Properties
5-(Bromomethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can bind to DNA and RNA, potentially affecting transcription and translation processes .
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it can induce apoptosis (programmed cell death) by activating caspases, a family of protease enzymes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, this compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair, by stabilizing the enzyme-DNA complex. This inhibition can result in DNA damage and cell death. Additionally, this compound can interact with nuclear receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) in animal studies. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the metabolism of this compound can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and cellular responses. Additionally, the compound can accumulate in the mitochondria, leading to changes in mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
5-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOXXAVCCOSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630097 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260796-73-3 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)






